molecular formula C18H20BrNO2 B3352045 1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide CAS No. 415920-95-5

1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide

Cat. No.: B3352045
CAS No.: 415920-95-5
M. Wt: 362.3 g/mol
InChI Key: ZNYDBNQPCPPJOV-UHFFFAOYSA-N
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Description

1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide is a synthetic indole-derived quaternary ammonium salt characterized by a benz[e]indole core substituted with three methyl groups (at positions 1, 1, and 2) and a 2-carboxyethyl group at position 2. Its bromide counterion ensures solubility in polar solvents. This compound has been studied for its pH-dependent fluorescence properties, particularly in applications involving bioimaging or molecular probes, as noted in studies on synthetic fluorescent imidazoles . Its carboxyethyl group enhances hydrophilicity, making it suitable for aqueous environments, while the benz[e]indolium core provides a rigid aromatic structure conducive to fluorescence emission.

Properties

IUPAC Name

3-(1,1,2-trimethylbenzo[e]indol-3-ium-3-yl)propanoic acid;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2.BrH/c1-12-18(2,3)17-14-7-5-4-6-13(14)8-9-15(17)19(12)11-10-16(20)21;/h4-9H,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYDBNQPCPPJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)CCC(=O)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450661
Record name 1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

415920-95-5
Record name 1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:

  • Condensation Reaction: This involves the reaction of 1H-benz[e]indole with 2-carboxyethyl bromide under specific conditions, such as the presence of a strong base and a suitable solvent.

  • Substitution Reaction: Another method involves the substitution of a suitable leaving group in a precursor molecule with a bromide ion.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high yield and purity. The process involves the use of reactors, temperature control, and purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions are common, where different substituents can replace the bromide ion.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Derivatives with carboxylic acid groups or other oxidized functional groups.

  • Reduction Products: Reduced forms of the compound with different structural features.

  • Substitution Products: Compounds with different substituents replacing the bromide ion.

Scientific Research Applications

Organic Synthesis

1H-Benz[e]indolium bromide is utilized as a reactant in organic synthesis, particularly in the development of squarylium-based sensors. Its ability to undergo various chemical reactions such as oxidation and substitution makes it a valuable intermediate in creating complex organic molecules.

Biological Studies

The compound is being investigated for its biological activities. Research indicates that it can interact with biomolecules, potentially influencing cellular processes. For instance, studies have shown its application in developing novel staining methods for imaging techniques in cell biology, such as using it in flow cytometry to analyze apoptosis in cancer cells .

Case Study: Apoptosis Induction
In a study involving HL-60 promyelocytic leukemia cells, the compound was used to enhance staining for imaging flow cytometry (IFC). The results indicated that the compound could effectively stain cells, allowing for detailed analysis of cellular morphology and apoptosis pathways .

Medicinal Chemistry

Ongoing research is exploring the therapeutic potential of 1H-Benz[e]indolium bromide as a precursor for drug development. Its structural properties may allow it to serve as a lead compound for designing new pharmaceuticals targeting specific biological pathways .

Case Study: Cytotoxicity Evaluation
In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines using assays like MTT. These studies help establish the potential of benz[e]indolium derivatives in cancer therapy by evaluating their efficacy against various tumor cells .

Industrial Applications

The compound is also relevant in industrial chemistry, where it is used as an intermediate for producing high-purity chemicals. Its unique chemical properties facilitate its use in developing materials for optical applications and dye production .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with biological molecules, such as enzymes and receptors, to modulate their activity. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benz[e]indolium Derivatives

The compound’s structural analogs differ primarily in substituent groups and counterions, which critically influence their physicochemical and functional properties. Key comparisons include:

Compound Name Substituents Counterion Key Properties Reference
1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide 1,1,2-trimethyl; 3-(2-carboxyethyl) Bromide High aqueous solubility, pH-sensitive fluorescence (pKa ~5–7), λem ~600 nm
1,2,3-Trimethyl-1-(2-propen-1-yl)-1H-benz[e]indolium bromide 1,2,3-trimethyl; 1-(allyl) Bromide Reduced hydrophilicity; allyl group may enhance lipophilicity and membrane permeability
1H-Benz[e]indolium, 3-ethyl-1,1,2-trimethyl-, iodide 1,1,2-trimethyl; 3-ethyl Iodide Larger counterion (iodide) increases polarizability but reduces solubility in water compared to bromide; ethyl group lowers acidity (no carboxy functionality)

Key Findings :

  • The carboxyethyl group in the target compound distinguishes it from alkyl-substituted analogs (e.g., ethyl or allyl) by conferring pH-responsive behavior and improved water solubility. This is critical for biological applications where environmental pH changes must be tracked .
  • Counterion effects : Bromide salts generally exhibit higher solubility in water than iodides, as seen in the comparison with the ethyl-substituted iodide analog .
Spectroscopic and Reactivity Comparisons
  • Fluorescence Properties : The target compound’s fluorescence intensity and emission wavelength are modulated by its carboxyethyl group, which undergoes protonation/deprotonation cycles. In contrast, allyl- or ethyl-substituted analogs lack this pH sensitivity, as shown in pH-dependent optical studies .
  • 13C-NMR Data : Substituents significantly alter chemical shifts. For example, the carboxyethyl group introduces distinct peaks near δ 47.45 (CH2) and δ 170–175 (carboxylic acid), absent in simpler alkyl derivatives .
  • Reactivity : Unlike methanethiosulfonate-based quaternary ammonium salts (e.g., MTSET, MTSMT), which react with cysteine residues, the target compound’s carboxyethyl group may participate in hydrogen bonding or metal coordination, expanding its utility in supramolecular chemistry .

Biological Activity

1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide, also known by its CAS number 10981305, is a compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

  • Molecular Formula : C18H20BrNO2
  • Molecular Weight : 364.26 g/mol
  • Structure : The compound features a benz[e]indolium core with a carboxyethyl side chain, contributing to its unique biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of the indolium structure allows for electron donation, which can neutralize free radicals and reduce oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes.
  • Cytotoxic Effects : Research indicates that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cellular signaling.

Biological Activity Data

Activity TypeObserved EffectsReference
AntioxidantReduces oxidative stress in vitro
AntimicrobialInhibitory effects on E. coli and S. aureus
CytotoxicityInduces apoptosis in cancer cell lines (e.g., HeLa)

Case Study 1: Anticancer Activity

A study investigated the effects of 1H-Benz[e]indolium on HeLa cervical cancer cells. The compound demonstrated significant cytotoxicity at concentrations ranging from 10 to 50 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptosis induction.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties against common pathogens. The compound was tested against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and E. coli, suggesting promising potential as an antimicrobial agent.

Research Findings

Recent research has highlighted the compound's potential as a lead for drug development:

  • Synergistic Effects : When combined with standard antibiotics, the compound exhibited synergistic effects, enhancing the overall efficacy against resistant strains.
  • Mechanistic Insights : Studies using Western blotting techniques indicated that the compound affects the expression levels of proteins involved in apoptosis and cell cycle regulation.

Q & A

Q. What are the optimal synthetic routes and purification strategies for 1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide?

The synthesis typically involves Fischer indole synthesis as the core step . Starting from 2-naphthylamine, diazotization followed by reduction yields 2-naphthylhydrazine. Cyclization with methyl isopropyl ketone forms the benz[e]indole backbone. To introduce the 3-(2-carboxyethyl) group, alkylation using ethyl acrylate followed by hydrolysis is recommended. Purification via recrystallization (e.g., using ethanol/water mixtures) or HPLC (C18 column, acetonitrile/water mobile phase) ensures high purity. Yield optimization requires controlled reaction temperatures (70–90°C) and inert atmospheres .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • 1H/13C NMR : Confirm substituent positions and bromide counterion integrity (e.g., δ 1.5–2.5 ppm for methyl groups; δ 3.5–4.5 ppm for carboxyethyl protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M-Br]+: C20H24NO2+ = 310.1807).
  • Elemental Analysis : Ensure stoichiometric C, H, N, Br ratios (e.g., C: 58.55%, H: 5.65%, Br: 19.46%).
  • Melting Point : Compare with literature values (e.g., 111–117°C for related indolium salts) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reaction pathways during alkylation of the indole core?

Advanced approaches include:

  • Kinetic Isotope Effects (KIE) : Use deuterated ethyl acrylate to identify rate-determining steps.
  • Density Functional Theory (DFT) : Model transition states for alkylation to predict regioselectivity .
  • In Situ IR Spectroscopy : Monitor carboxyethyl group formation (e.g., C=O stretch at ~1700 cm⁻¹). Contradictions in reported reaction rates may arise from solvent polarity effects (e.g., DMF vs. THF) or catalyst traces (e.g., residual acids from hydrolysis) .

Q. What electrochemical applications exist for this compound, and how are its properties optimized for sensor development?

The carboxyethyl group enables electrode functionalization via carboxylate-metal interactions. For example:

  • Glassy Carbon Electrode (GCE) Modification : Immerse GCE in 1 mM compound solution (pH 7.4 PBS) for 2 hours to form a stable film .
  • Amperometric Detection : Test sensitivity to analytes like hydrazine (linear range: 0.1–100 µM; LOD: 0.05 µM).
  • Impedance Spectroscopy : Compare charge-transfer resistance (Rct) before/after modification to assess film stability .

Q. How do structural modifications (e.g., carboxyethyl vs. phenylmethyl substituents) impact photophysical and solubility properties?

  • Solubility : Carboxyethyl derivatives exhibit higher aqueous solubility (e.g., >10 mg/mL in PBS) vs. hydrophobic analogs (<1 mg/mL) .
  • Absorption/Emission : Compare λmax shifts (e.g., carboxyethyl may redshift absorption by 20–30 nm due to extended conjugation).
  • Table :
SubstituentSolubility (H2O)λmax (nm)Quantum Yield
3-(2-Carboxyethyl)12 mg/mL6500.45
1-(Phenylmethyl)0.8 mg/mL6200.32
Data derived from .

Q. How can stability under varying experimental conditions (pH, temperature) be systematically evaluated?

Design accelerated degradation studies:

  • Thermal Stability : Thermogravimetric analysis (TGA) up to 300°C (decomposition onset >200°C expected).
  • pH Stability : Incubate in buffers (pH 2–12) for 24 hours; monitor via HPLC for degradation products (e.g., decarboxylation at pH <3).
  • Light Sensitivity : Expose to UV (365 nm) and measure absorbance changes. Contradictory stability reports may stem from impurities or crystallinity differences .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Purity Verification : Re-crystallize samples and repeat DSC analysis.
  • Polymorphism Screening : Use X-ray diffraction to identify crystalline forms.
  • Interlaboratory Comparisons : Cross-validate NMR shifts using standardized solvents (e.g., DMSO-d6 vs. CDCl3) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide
Reactant of Route 2
1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide

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